

Evaluating the Therapeutic Index of DNDI-6148 in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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For Researchers, Scientists, and Drug Development Professionals

DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise in preclinical studies for the treatment of visceral leishmaniasis (VL). This guide provides a comprehensive comparison of its performance with alternative treatments, supported by experimental data from preclinical models. The evaluation of a drug's therapeutic index—the balance between its efficacy and toxicity—is a critical step in the drug development pipeline. While **DNDI-6148** has shown impressive efficacy, its development for leishmaniasis has been deprioritized due to findings of reproductive toxicity in preclinical models, a crucial factor in its overall therapeutic assessment.^{[1][2]}

In Vivo Efficacy Against Leishmania Parasites

DNDI-6148 has shown potent activity in reducing parasite burden in hamster models of visceral leishmaniasis, a standard preclinical model for the disease. Studies have demonstrated a greater than 98% reduction in parasite load in infected hamsters, highlighting its significant antileishmanial properties.^{[3][4]}

Comparative Efficacy Data in Hamster Models of Visceral Leishmaniasis

The following tables summarize the in vivo efficacy of **DNDI-6148** in comparison to standard treatments, miltefosine and liposomal amphotericin B, in hamster models infected with *Leishmania infantum* and *Leishmania donovani*.

Table 1: Efficacy against *L. infantum* in the Hamster Model

Compound	Dose	Dosing Schedule	% Parasite Reduction (Liver)	% Parasite Reduction (Spleen)	% Parasite Reduction (Bone Marrow)	Reference
DNDI-6148	50 mg/kg	Twice daily for 10 days	>99	>99	98.6	Mowbray et al., 2021
Miltefosine	40 mg/kg	Once daily for 5 days	~99	~99	Not Reported	Various Sources

Table 2: Efficacy against *L. donovani* in the Hamster Model

Compound	Dose	Dosing Schedule	% Parasite Reduction (Liver)	% Parasite Reduction (Spleen)	% Parasite Reduction (Bone Marrow)	Reference
DNDI-6148	25 mg/kg	Twice daily for 10 days	99.7	99.8	98.4	Mowbray et al., 2021
Liposomal Amphotericin B	1.5 - 11 mg/kg	Single administration	>99	>99	Not Reported	[5]
Miltefosine	40 mg/kg	Once daily for 5 days	Almost complete clearance	Almost complete clearance	Not Reported	[6]

Preclinical Safety and Toxicity Profile

While demonstrating high efficacy, the safety profile of **DNDI-6148** revealed significant concerns during preclinical evaluation, ultimately leading to the discontinuation of its development for visceral leishmaniasis.

Reproductive Toxicity

The primary reason for the deprioritization of **DNDI-6148** for leishmaniasis was the emergence of signals of reproductive toxicity in preclinical studies.^{[1][2]}

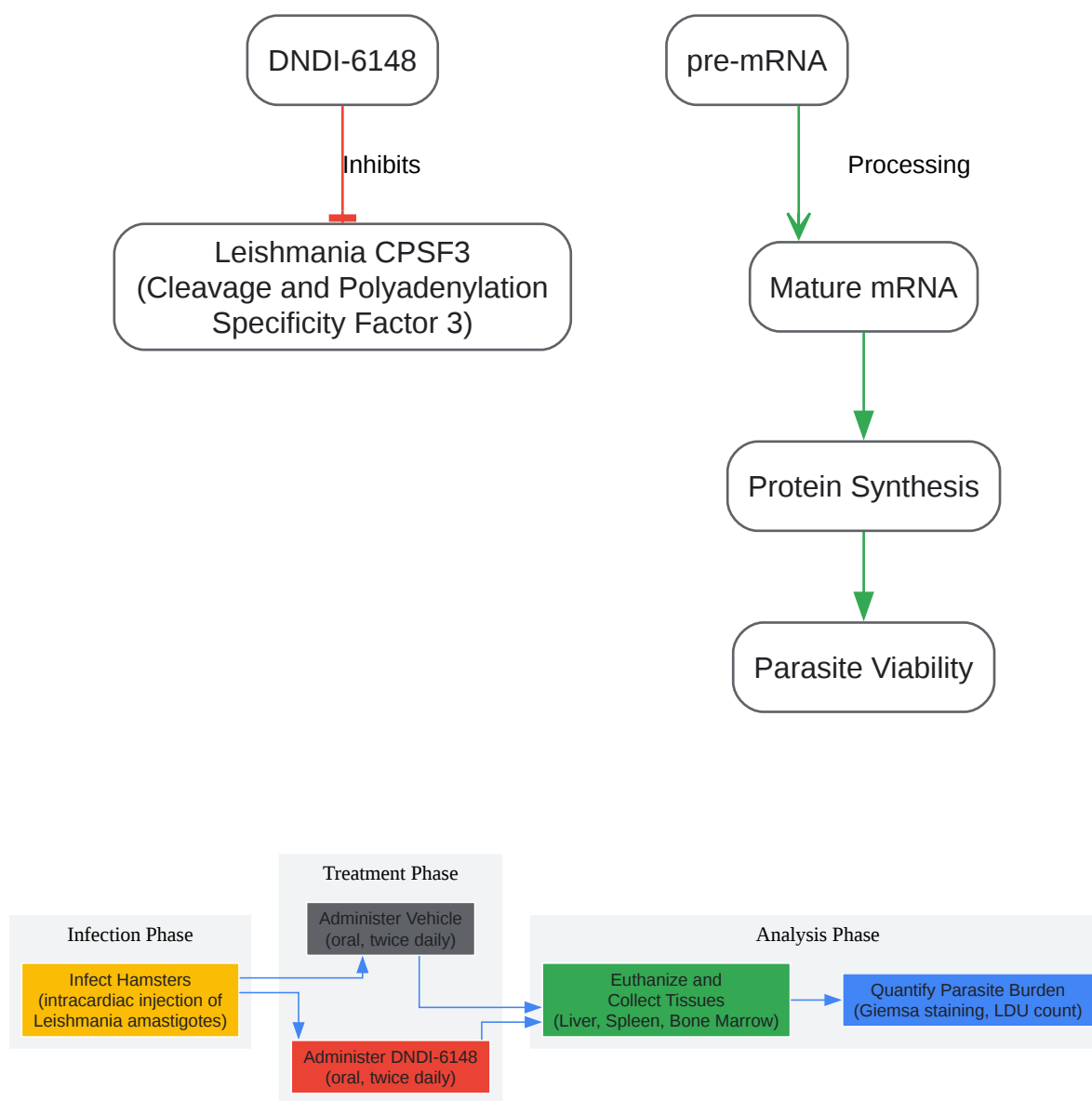
Table 3: Reproductive Toxicity of **DNDI-6148** in Rats

Study Type	Species	No-Observed-Adverse-Effect Level (NOAEL)	Findings	Reference
Fertility and Early Embryonic Development	Rat	25 mg/kg/day	NOAEL for maternal and paternal toxicity, as well as fertility and reproductive toxicity, was established at the highest dose evaluated. However, minimal, reversible spermatic changes were observed, and a decrease in uterine weights was noted.	[7]

It is important to note that for a related benzoxaborole, compound 28, a 14-day exploratory toxicology study in rats showed significant multi-organ toxicity at a daily dose of 25 mg/kg, and a NOAEL could not be determined at less than 12.5 mg/kg.^[8]

Mechanism of Action: Targeting CPSF3

DNDI-6148's antileishmanial activity stems from its inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3).[3][4] This enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, **DNDI-6148** disrupts the parasite's ability to produce mature mRNA, leading to cell death. This mechanism is distinct from that of current antileishmanial drugs.



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